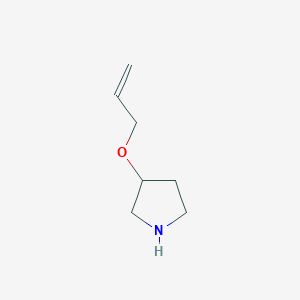
3-(2,3,5-三甲基苯氧基)吡咯烷
描述
3-(2,3,5-Trimethylphenoxy)pyrrolidine is a chemical compound with the CAS Number: 946726-72-3 . It has a molecular weight of 205.3 and its molecular formula is C13H19NO .
Molecular Structure Analysis
The InChI code for 3-(2,3,5-Trimethylphenoxy)pyrrolidine is 1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.科学研究应用
高性能聚合物开发
Mehdipour‐Ataei 和 Amirshaghaghi (2005) 的一项研究深入探讨了新型耐热聚(醚酰亚胺酯)的合成,利用 2,6-双(4-氨基苯氧基)吡啶与均苯三甲酸酐和各种二醇反应。这些聚合物表现出显着的热稳定性,可能在高性能材料中得到应用 (Mehdipour‐Ataei 和 Amirshaghaghi,2005)。
吡咯烷-2-酮的合成
杂环化学的进展
Ghelfi 等人 (2003) 专注于通过氯化吡咯烷-2-酮的重排来合成 5-甲氧基化的 3-吡咯啉-2-酮。这些化合物在农用化学品和医药化合物的形成中很有价值,表明它们在多种化工行业中的用途 (Ghelfi 等人,2003)。
新型抗肿瘤剂
癌症治疗的治疗潜力
Li、Li 和 Xu (2006) 合成了一系列新型高洛酰吡咯烷衍生物作为潜在的抗肿瘤剂。这些化合物对明胶酶表现出显着的抑制活性,表明它们在对抗肿瘤转移和生长的潜力 (Li、Li 和 Xu,2006)。
吡咯烷在药物发现中的应用
活性化合物通用支架
Li Petri 等人 (2021) 强调了吡咯烷环在药物化学中的重要性,详细说明了它在各种生物活性化合物中的存在。该综述涵盖了吡咯烷环的合成和功能化,强调了该支架在开发新治疗剂中的多功能性和重要性 (Li Petri 等人,2021)。
安全和危害
3-(2,3,5-Trimethylphenoxy)pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3-(2,3,5-trimethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUAQLBDYDCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CCNC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)
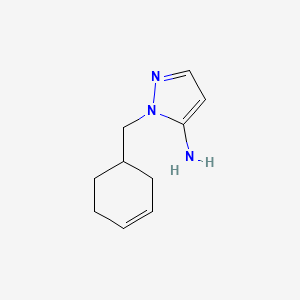
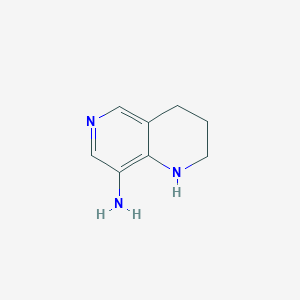
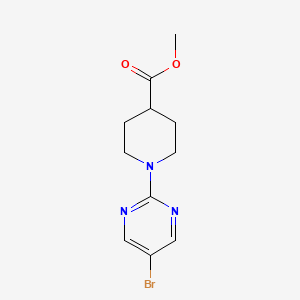
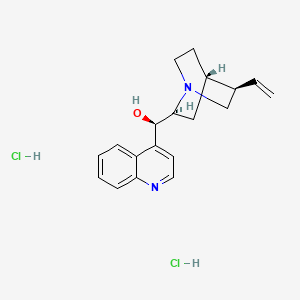
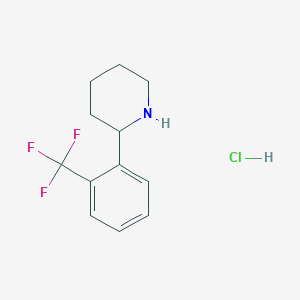

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
